2-chloro-N-(3-ethoxypropyl)acetamide
Overview
Description
2-chloro-N-(3-ethoxypropyl)acetamide is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14ClNO2/c1-2-11-5-3-4-9-7(10)6-8/h2-6H2,1H3,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound appears as a crystalline or powder form . It has a predicted melting point of 95.78°C and a predicted boiling point of approximately 314.2°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of n20D 1.45 .Scientific Research Applications
Metabolic Pathways and Biodegradation
Metabolic Activation in Herbicides Acetochlor and related herbicides undergo complex metabolic activation pathways leading to carcinogenic compounds. The metabolism involves conversion to intermediates like CDEPA and CMEPA, further metabolized to DEA and MEA. These compounds are then bioactivated, resulting in carcinogenic dialkylbenzoquinone imines. Human and rat liver microsomes show varying capabilities in metabolizing these compounds, with specific cytochrome P450 isoforms playing a critical role in human metabolism (Coleman et al., 2000).
Biodegradation of Herbicides Acetochlor biodegradation involves N-Deethoxymethylation, a key step facilitated by a cytochrome P450 system. This system, composed of components like EthB, EthA, and EthD, converts acetochlor to CMEPA. This process is significant in minimizing the environmental impact of acetochlor, a herbicide with potential carcinogenic properties (Wang et al., 2015).
Chemical Synthesis and Applications
Synthesis and Analysis of Pharmaceuticals N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid, targets VEGFr receptors in anticancer applications. Its structure was confirmed by various spectroscopic techniques and crystallizes in the orthorhombic system, exhibiting potential as an anticancer drug (Sharma et al., 2018).
Development of Controlled Release Formulations Microencapsulated alachlor, a herbicide, was developed to minimize groundwater contamination. Microspheres made of ethylcellulose controlled the release of alachlor, with factors like pesticide/polymer ratio and particle size influencing the release rate. This approach aids in maintaining biological activity while mitigating environmental impact (Fernández-Urrusuno et al., 2000).
Novel Anticancer Agents Development A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed and exhibited significant anticancer, anti-inflammatory, and analgesic activities. Among them, compound 3c showed promising results, suggesting potential for therapeutic application (Rani et al., 2014).
Properties
IUPAC Name |
2-chloro-N-(3-ethoxypropyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-2-11-5-3-4-9-7(10)6-8/h2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRXCWDCNGAGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290882 | |
Record name | 2-Chloro-N-(3-ethoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10263-65-7 | |
Record name | 2-Chloro-N-(3-ethoxypropyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10263-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(3-ethoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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